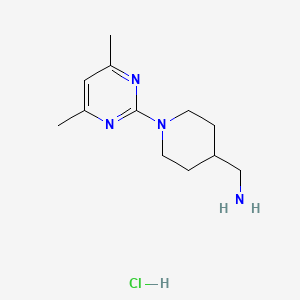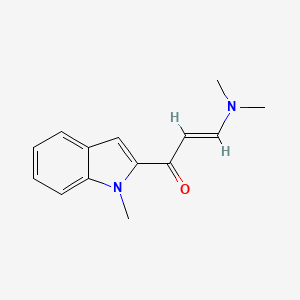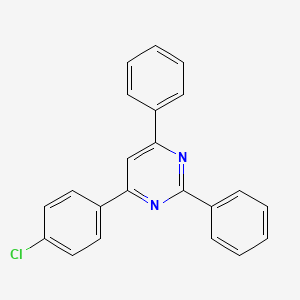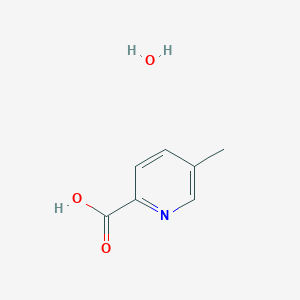
(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bone Disorder Treatment
Research conducted by Pelletier et al. (2009) on a compound with a similar 2-aminopyrimidine template targeted the Wnt beta-catenin cellular messaging system. This compound showed a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration, highlighting its potential in treating bone disorders (Pelletier et al., 2009).
Antimicrobial Activity
A study by Aggarwal et al. (2013) synthesized new compounds featuring the 4,6-dimethylpyrimidin-2-yl structure and evaluated them for their antimicrobial activity. These compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeasts, indicating their potential as antimicrobial agents (Aggarwal et al., 2013).
Antibacterial and Antifungal Properties
Merugu, Ramesh, and Sreenivasulu (2010) explored the antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, synthesized through microwave-assisted synthesis. These compounds showed considerable antibacterial activity, underlining the versatility of pyrimidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Potential Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized a series of novel schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. Their research suggests that compounds with pyrimidine structures could have applications as anticonvulsant agents, potentially contributing to new treatments for epilepsy (Pandey & Srivastava, 2011).
Anti-Hyperglycemic Evaluation
Moustafa et al. (2021) evaluated novel carboximidamides derived from cyanamides for their anti-hyperglycemic effects. Compounds with a pyrimidine moiety, including N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, showed significant decreases in serum glucose levels, indicating potential applications in diabetes treatment (Moustafa et al., 2021).
Propriétés
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.ClH/c1-9-7-10(2)15-12(14-9)16-5-3-11(8-13)4-6-16;/h7,11H,3-6,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQEZLRNRWHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B1456657.png)

![7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one](/img/structure/B1456660.png)


![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)


![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)
![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)